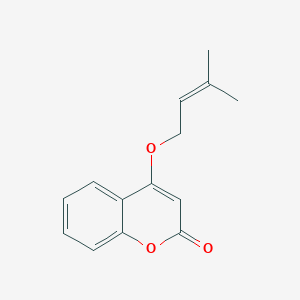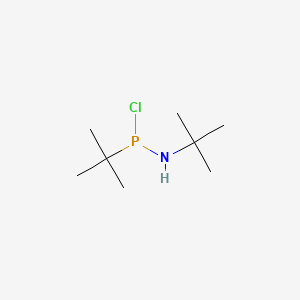
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- is an organophosphorus compound with the molecular formula C₈H₁₉ClNP and a molecular weight of 195.67 g/mol . This compound is known for its unique structure, which includes a phosphonamidous chloride group bonded to two tert-butyl groups. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
The synthesis of Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- typically involves the reaction of phosphorus trichloride with tert-butylamine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity and quality.
Analyse Des Réactions Chimiques
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding phosphonamidates or phosphonamidites.
Oxidation and Reduction: The compound can be oxidized to form phosphonamidates or reduced to form phosphines.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphonic acid derivatives.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dichloromethane or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonamidate and phosphonamidite compounds.
Biology: It can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or pharmaceuticals.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as anticancer or antiviral agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonamidous chloride group can undergo nucleophilic substitution, where the chlorine atom is replaced by another nucleophile. This reactivity is crucial for its role in various synthetic applications .
Comparaison Avec Des Composés Similaires
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- can be compared with other similar compounds, such as:
Phosphonamidous chloride, P-methyl-N,N-bis(1-methylethyl)-: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)-: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
The uniqueness of Phosphonamidous chloride, N,P-bis(1,1-dimethylethyl)- lies in its specific substituents, which confer distinct chemical properties and reactivity patterns.
Propriétés
Numéro CAS |
24411-61-8 |
|---|---|
Formule moléculaire |
C8H19ClNP |
Poids moléculaire |
195.67 g/mol |
Nom IUPAC |
N-[tert-butyl(chloro)phosphanyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H19ClNP/c1-7(2,3)10-11(9)8(4,5)6/h10H,1-6H3 |
Clé InChI |
XREAKPJUBNLZHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NP(C(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[1,1'-Bi(cyclohexane)]-1-yl]acetic acid](/img/structure/B14698090.png)

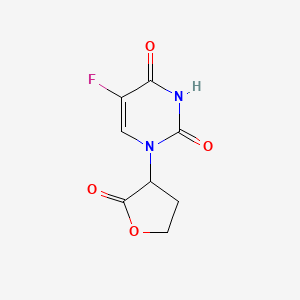

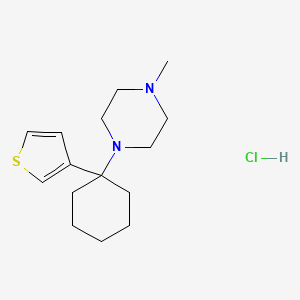

![4,6-Dimethyl-5-[(e)-(2-nitrophenyl)diazenyl]pyrimidin-2-amine](/img/structure/B14698112.png)
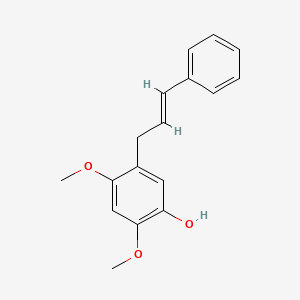
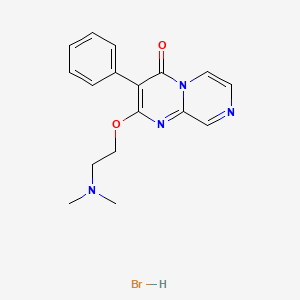
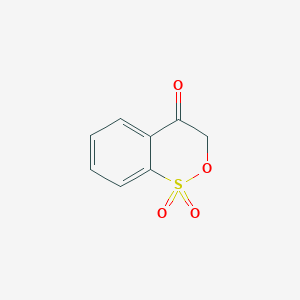
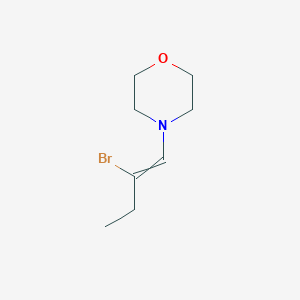
![2-Hydroxy-3-methoxy-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B14698146.png)

